molecular formula C18H12F3N5S B2607936 3-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine CAS No. 868969-18-0

3-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine

Cat. No.: B2607936
CAS No.: 868969-18-0
M. Wt: 387.38
InChI Key: QSLHQJGTXFNNSA-UHFFFAOYSA-N
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Description

The compound 3-[6-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is a sophisticated chemical scaffold designed for probe discovery and preclinical research. The 1,2,4-triazolo[4,3-b]pyridazine core is a privileged structure in medicinal chemistry, known for its ability to interact with a range of biological targets. This particular derivative is functionalized with key pharmacophores, including a trifluoromethyl-benzylthioether at the 6-position and a pyridyl group at the 3-position, which are strategically chosen to enhance binding affinity and modulate electronic properties. This molecular architecture suggests significant potential for researchers investigating oncology and infectious diseases. Analogous compounds based on the triazolopyridazine structure have demonstrated promising anti-cancer properties by inducing apoptosis through the mitochondrial pathway, characterized by the up-regulation of Bax and down-regulation of Bcl2, as observed in studies on colon cancer cell lines . Furthermore, closely related triazolopyridazine derivatives have been identified as ligands for bacterial cell division proteins, such as ZipA, indicating a potential application as a research tool in the development of novel antibacterial agents . The presence of the trifluoromethyl group, a common feature in modern drug design, improves metabolic stability and membrane permeability, making this compound a valuable asset for exploring new therapeutic mechanisms. Researchers can leverage this compound in high-throughput screening assays, target validation studies, and as a lead structure for the synthesis of further analogs in drug discovery programs.

Properties

IUPAC Name

3-pyridin-3-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N5S/c19-18(20,21)14-5-1-3-12(9-14)11-27-16-7-6-15-23-24-17(26(15)25-16)13-4-2-8-22-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLHQJGTXFNNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 891099-01-7)

This compound shares the [1,2,4]triazolo[4,3-b]pyridazine scaffold but differs in substituents:

  • Position 6 : Furan-2-yl group instead of a sulfanyl-linked trifluoromethylbenzyl.
  • Position 3: Pyridin-3-ylmethylsulfanyl group, analogous to the sulfanyl substituent in the target compound but with a pyridine instead of a trifluoromethylphenyl moiety.

3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine

  • Core : [1,2,4]triazolo[4,3-a]pyridine (isomeric to the target compound’s triazolo-pyridazine system).
  • Substituents : A benzyloxy-methoxyphenyl group at position 3.
    The pyridine-triazole fusion in this compound is associated with antibacterial and antiproliferative activities, suggesting that the trifluoromethylbenzyl-sulfanyl group in the target compound may confer distinct pharmacological advantages, such as improved membrane permeability .

Key Observations :

  • The trifluoromethyl group in the target compound enhances hydrophobicity, which may improve blood-brain barrier penetration compared to furan or benzyloxy substituents.
  • Sulfanyl groups (as in the target compound and 891099-01-7) can act as hydrogen-bond acceptors or participate in redox interactions, influencing target binding .

Research Implications and Gaps

  • Comparative Pharmacokinetics : The trifluoromethyl group may reduce metabolic degradation compared to furan or methoxy groups, but in vivo studies are needed.

Biological Activity

The compound 3-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of triazolo-pyridazine derivatives characterized by the presence of a trifluoromethyl group and a sulfanyl linkage. The molecular formula is C18H12F3N5SC_{18}H_{12}F_3N_5S, and it has a molar mass of 393.38 g/mol. Its structural complexity allows for diverse interactions with biological targets.

Biological Activity Overview

Recent studies indicate that triazolo-pyridazine derivatives exhibit significant biological activities, particularly as inhibitors of various kinases involved in cancer progression. The specific compound under discussion has been evaluated for its inhibitory effects on c-Met kinase, which plays a crucial role in tumor growth and metastasis.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of c-Met kinase activity. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. The binding affinity to c-Met was shown to be comparable to established inhibitors, suggesting its potential as a therapeutic agent.

In Vitro Studies

In vitro studies have demonstrated that This compound exhibits moderate cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The following table summarizes the cytotoxicity data:

Cell LineIC50 (µM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values indicate that the compound is particularly effective against A549 cells, with an IC50 value significantly lower than 5 µM, which is considered a threshold for promising anticancer agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications in the chemical structure can significantly affect the biological activity of triazolo-pyridazine derivatives. For instance:

  • The presence of the trifluoromethyl group enhances lipophilicity and potentially improves binding affinity to target proteins.
  • The sulfanyl group may facilitate interactions with cysteine residues in the active sites of kinases.

Case Studies

In one notable case study involving similar triazolo-pyridazine compounds, researchers reported that derivatives with specific substitutions at the 2 and 6 positions exhibited enhanced potency against c-Met kinase and showed promising results in preclinical models for non-small cell lung cancer (NSCLC) .

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution : Attachment of the trifluoromethylbenzylsulfanyl group to the triazolopyridazine core via thiol-mediated coupling .
  • Cyclization : Formation of the triazolo[4,3-b]pyridazine ring using dehydrating agents like phosphorus oxychloride (POCl₃) under reflux conditions .
  • Oxidative methods : Alternative routes may employ sodium hypochlorite (NaOCl) for oxidative ring closure, offering a greener approach with ethanol as a solvent . Key challenges include optimizing reaction time and catalyst selection (e.g., Pd/C for coupling reactions) to improve yields .

Q. How is the compound characterized post-synthesis?

Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation of substituents (e.g., trifluoromethyl and pyridine groups) .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., expected m/z ~450–470) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% required for biological assays) . Advanced methods like X-ray crystallography (used in related triazolopyridazine studies) can resolve binding conformations .

Q. What initial biological screening assays are recommended?

Prioritize assays aligned with structural analogs:

  • Enzyme inhibition : Test against phosphodiesterase-4 (PDE4) isoforms, leveraging known activity of triazolopyridazines as PDE4 inhibitors .
  • Antimicrobial activity : Screen against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using microdilution assays (MIC values) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative potential .

Advanced Research Questions

Q. How can conflicting bioactivity data between analogs be resolved?

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., trifluoromethyl vs. chloro/fluoro groups) on target binding (Table 1) .
  • Molecular docking : Use tools like AutoDock to model interactions with PDE4 or BRD4 bromodomains, identifying critical residues (e.g., hydrophobic pockets for trifluoromethyl binding) .

Table 1 : Bioactivity Comparison of Triazolopyridazine Derivatives

SubstituentTargetIC₅₀ (nM)Reference
TrifluoromethylphenylPDE4A12 ± 2
ChlorophenylBRD445 ± 5
FluorophenylAntimicrobialMIC: 8 µg/mL

Q. What strategies improve sulfanyl linkage stability during synthesis?

  • Solvent optimization : Use DMF or THF to stabilize intermediates .
  • Catalyst screening : Test Pd/C or Cu(I) catalysts for coupling efficiency .
  • Protecting groups : Introduce tert-butyl disulfide to prevent premature oxidation .

Q. How can computational methods guide SAR studies?

  • Docking simulations : Identify binding poses in PDE4/BRD4 pockets (e.g., hydrophobic interactions with trifluoromethyl groups) .
  • Quantum Mechanical (QM) calculations : Predict regioselectivity in nucleophilic substitutions (e.g., Fukui indices for reactive sites) .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Methodological Notes

  • Contradictions in synthesis : While POCl₃-based cyclization achieves high yields (~70%), NaOCl methods are greener but lower-yielding (~30%) .
  • Data validation : Cross-reference NMR/MS data with PubChem entries (e.g., CID 1251559-56-4) to confirm reproducibility .

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